An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-cyclobutylacetic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-cyclobutylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-cyclobutylacetic acid is a non-proteinogenic amino acid characterized by a cyclobutyl ring attached to the alpha-carbon. This cyclic constraint imparts significant conformational rigidity, a feature of growing interest in medicinal chemistry and drug design. Understanding the fundamental physicochemical properties of this compound is crucial for its application in the synthesis of novel peptides, peptidomimetics, and other therapeutic agents. The constrained nature of the cyclobutyl group can enhance metabolic stability and influence binding affinity to biological targets.[1] This guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-2-cyclobutylacetic acid, details general experimental protocols for their determination, and illustrates its role in drug development and potential synthesis pathways.
Physicochemical Properties
The physicochemical properties of 2-Amino-2-cyclobutylacetic acid are summarized below. These properties are essential for predicting its behavior in various chemical and biological systems.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | PubChem[2] |
| Molecular Weight | 129.16 g/mol | PubChem[2] |
| Physical Form | Solid | Achmem[3] |
| Melting Point | 157-161 °C | MySkinRecipes |
| Boiling Point | 240 °C (at 760 mmHg) | AMERICAN ELEMENTS®[4] |
Chemical and Computational Properties
| Property | Value | Source |
| IUPAC Name | 2-amino-2-cyclobutylacetic acid | PubChem[2] |
| InChI Key | FZENWFNLDOYYFB-UHFFFAOYSA-N | PubChem[2] |
| SMILES | C1CC(C1)C(C(=O)O)N | PubChem[2] |
| Computed XlogP | -2.1 | PubChem[2], PubChemLite |
| pKa | Not experimentally determined in surveyed literature. | |
| Aqueous Solubility | Not experimentally determined in surveyed literature. |
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of amino acids are described below. These are general methods and would require specific adaptation for 2-Amino-2-cyclobutylacetic acid.
Melting Point Determination
The melting point of an amino acid can be determined using a capillary melting point apparatus.
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Sample Preparation: A small amount of the crystalline 2-Amino-2-cyclobutylacetic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
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Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For amino acids, decomposition may be observed.
pKa Determination by Titration
The acid dissociation constants (pKa) of the carboxylic acid and amino groups can be determined by acid-base titration.
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Solution Preparation: A solution of 2-Amino-2-cyclobutylacetic acid of known concentration (e.g., 0.1 M) is prepared in deionized water.
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Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) is positioned over the beaker.
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Titration: The titrant is added in small increments, and the pH is recorded after each addition. The titration continues until the pH has passed through the expected equivalence points.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Aqueous Solubility Determination
The solubility of an amino acid in water can be determined by the equilibrium saturation method.
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Equilibration: An excess amount of 2-Amino-2-cyclobutylacetic acid is added to a known volume of deionized water in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
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Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid.
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Concentration Measurement: A known volume of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as UV-Vis spectroscopy (after derivatization with ninhydrin), HPLC, or by gravimetric analysis after evaporation of the solvent.
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Calculation: The solubility is expressed as the concentration of the amino acid in the saturated solution (e.g., in g/L or mol/L).
Visualizations
Role of Constrained Amino Acids in Drug Discovery
The following diagram illustrates the logical relationship between the structural features of constrained amino acids, like 2-Amino-2-cyclobutylacetic acid, and their advantages in the drug discovery process.
Caption: Role of Constrained Amino Acids in Drug Discovery.
Representative Synthesis Workflow: Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a classic method for the synthesis of α,α-disubstituted amino acids. The following diagram shows a generalized workflow for the synthesis of 2-Amino-2-cyclobutylacetic acid starting from cyclobutanone.
